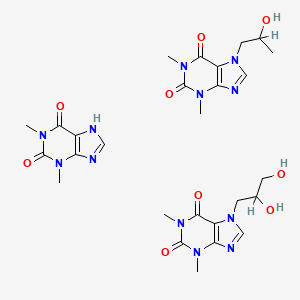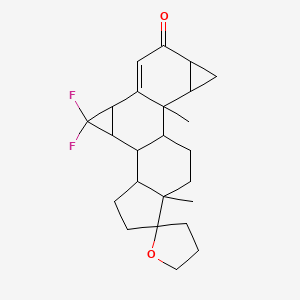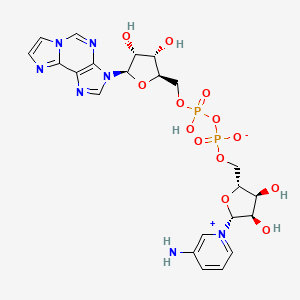
2-(Trifluoromethyl)pyridine
Overview
Description
2-(Trifluoromethyl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H4F3N and its molecular weight is 147.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Trifluoroacetylation of Arenes
2-(Trifluoroacetoxy)pyridine, related to 2-(Trifluoromethyl)pyridine, is used for trifluoroacetylating arenes under Friedel–Crafts conditions, producing trifluoromethyl aryl ketones (Keumi, Shimada, Takahashi, & Kitajima, 1990).
Metalation and Functionalization
Selective metalation and subsequent functionalization, such as carboxylation, of this compound can occur at different positions on the pyridine ring (Schlosser & Marull, 2003).
Synthesis of Trifluoromethyl-substituted Pyridines
A method was developed for converting 2-iodopyridines to 2-(trifluoromethyl)pyridines almost quantitatively, expanding the scope for synthesizing fluorinated pyridines (Cottet & Schlosser, 2002).
Spectroscopic and Antimicrobial Studies
Spectroscopic characterization and antimicrobial activities of 5-Bromo-2-(trifluoromethyl)pyridine have been studied, providing insights into its potential applications in the biomedical field (Vural & Kara, 2017).
Synthesis of Nicotinic Acid Derivatives
Novel routes have been developed for synthesizing 2-trifluoromethyl-nicotinic acid derivatives, important intermediates in pharmaceutical manufacturing (Kiss, Ferreira, & Learmonth, 2008).
Importance in Crop Protection
Trifluoromethyl pyridines have been incorporated into molecules with significant biological properties and are used in crop protection products, including fungicides, herbicides, insecticides, and nematicides (Burriss, Edmunds, Emery, Hall, Jacob, & Schaetzer, 2018).
Structural Characterization and Applications
The structure and properties of various trifluoromethyl pyridines have been characterized, exploring their potential in different scientific applications, such as solvent-free synthesis and molecular structure studies (Maleki, 2015); (Wang, Li, Gou, & Feng, 2020).
Mechanism of Action
Target of Action
2-(Trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used as a reactant in the preparation of aminopyridines through amination reactions . It also acts as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets. For instance, in the Suzuki–Miyaura (SM) cross-coupling reaction, it participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s role in this reaction affects the formation of new carbon-carbon bonds, influencing downstream effects in the biochemical pathways.
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in the compound are thought to influence its biological activities .
Result of Action
The result of the action of this compound is seen in its applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. Additionally, the compound’s synthesis often involves reactions that need to be performed under specific conditions .
Safety and Hazards
Future Directions
The importance of trifluoromethylpyridine in the discovery of pesticides has been recognized, and some studies involving trifluoromethylpyridine have also been undertaken, which have led to some progress in agrochemical applications . It is expected that many novel applications of 2-(Trifluoromethyl)pyridine will be discovered in the future .
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can influence its interaction with biological targets . For instance, this compound derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes . The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which can alter the protein’s conformation and activity .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to inhibit the growth of certain cancer cells by interfering with key signaling pathways that regulate cell proliferation and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The compound can bind to the active sites of enzymes, blocking their activity and preventing the catalysis of biochemical reactions . This binding often involves interactions between the trifluoromethyl group and amino acid residues in the enzyme’s active site . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its long-term activity . Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or the modulation of signaling pathways . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Studies have identified threshold effects, where the compound’s activity changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate biochemical reactions . The compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in the levels of metabolites . For example, this compound derivatives have been shown to inhibit enzymes involved in the synthesis of nucleotides, affecting DNA and RNA synthesis . Additionally, the compound can interact with cofactors, such as NADH and ATP, influencing energy production and cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilicity allows it to cross cell membranes easily, facilitating its distribution to various cellular compartments . Transporters, such as ABC transporters, can mediate the uptake and efflux of this compound, affecting its intracellular concentration and localization . Binding proteins can also influence the compound’s distribution by sequestering it in specific cellular regions .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can accumulate in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound’s localization to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .
Properties
IUPAC Name |
2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-6(8,9)5-3-1-2-4-10-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRQECRSCHYSNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190268 | |
| Record name | 2-(1,1,1-Trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368-48-9 | |
| Record name | 2-(Trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1,1-Trifluoromethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1,1,1-Trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 2-(Trifluoromethyl)pyridine?
A1: this compound has the molecular formula C6H4F3N and a molecular weight of 147.10 g/mol. Spectroscopically, it exhibits characteristic peaks in 1H NMR, 13C NMR, and its microwave spectrum has been extensively studied. []
Q2: How does the trifluoromethyl group influence the structure of this compound?
A2: Microwave spectroscopy and computational studies reveal that the trifluoromethyl group in this compound leads to a Cs symmetry with a planar moment of inertia (Pcc) of 44.46 uÅ2. This substitution significantly impacts the electron distribution, as evidenced by the molecular electrostatic surface potential calculations. []
Q3: What are some efficient synthetic routes to access this compound derivatives?
A3: Several synthetic strategies have been developed:
- High-temperature reaction: Reacting trifluoroacetonitrile and butadiene at high temperatures (475 °C) yields this compound. []
- Organometallic reagents: Reacting 2-halopyridines, preferably the iodide, with trifluoromethyl organometallic reagents like CF3-Cu or generating difluorocarbene in the presence of Cu(I) can lead to the desired product. []
- (Trifluoromethyl)trimethylsilane: A convenient method utilizes (trifluoromethyl)trimethylsilane with CuI and potassium fluoride to displace iodide in 2-iodopyridines. []
- Multicomponent Kröhnke reaction: A recent approach involves reacting chalcones with 1-(3,3,3‐trifluoro‐2‐oxopropyl)pyridin‐1‐ium bromide and ammonium acetate to afford various 2‐(trifluoromethyl)pyridines. []
Q4: How does the presence of the trifluoromethyl group affect the reactivity of the pyridine ring in this compound?
A4: The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyridine ring:
- Regioselective Metalation: Depending on the base and reaction conditions, selective lithiation and subsequent functionalization can be achieved at different positions of the pyridine ring. For instance, this compound can be selectively carboxylated at either the 3- or 6-position. []
- Nucleophilic Addition: 3-(Trifluoromethyl)pyridine, unlike its 2-substituted counterpart, primarily undergoes nucleophilic addition followed by decomposition. []
Q5: Can this compound be used as a building block for more complex heterocycles?
A5: Yes, this compound serves as a valuable building block in heterocycle synthesis. For example, it can be transformed into trifluoromethylated 1H-pyrazolo[4,3-c]pyridines, which are of interest for medicinal chemistry. [, ] Additionally, it can be used in the synthesis of 3-(Trifluoromethyl)benzo[c][1,6]naphthyridines. [, ]
Q6: Are there any reported biological activities associated with this compound derivatives?
A6: Yes, certain derivatives of this compound have shown promising biological activities:
- COMT Inhibitors: Derivatives like 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide are recognized COMT inhibitors. []
- PqsR Inverse Agonists: Studies have explored 2-(Trifluoromethyl)pyridines as potential virulence-attenuating inverse agonists targeting PqsR. []
Q7: Has this compound been used in the synthesis of drug candidates?
A7: Yes, 2-(Trifluoromethyl)nicotinic acid derivatives, accessible from simpler fluorinated precursors, serve as key intermediates in the synthesis of novel drug candidates, particularly COMT inhibitors. []
Q8: Is this compound toxic?
A8: While commercially available, this compound should be handled with caution. It is hygroscopic, malodorous, and air-sensitive. [] Moreover, a case study reported that inhalation of 5-amino-2-(trifluoromethyl)pyridine, a related compound, led to severe toxicity including methemoglobinemia and toxic encephalopathy. [] This highlights the potential health risks associated with exposure to this class of compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S)-5-(6-aminopurin-9-yl)-3-hydroxy-2,3-dihydrothiophen-2-yl]methyl dihydrogen phosphate](/img/structure/B1195141.png)


![7-Methoxy-1-methyl-1,2,3,7,8,9,10,11,12,12a-decahydro-7,10a-methano[1]benzoxocino[8,7,6-def]quinoline-5,8-diol](/img/structure/B1195145.png)
![(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1195147.png)

![2-[4-[2-[4-[2-(diethylamino)ethoxy]phenyl]-5,5-diphenylpentan-2-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B1195151.png)



![4-[7-Hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-[1-(5-methoxy-6-methyloxan-2-yl)oxypropyl]oxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-(5-methoxy-6-methyloxan-2-yl)oxy-2-methylpentanoic acid](/img/structure/B1195158.png)


